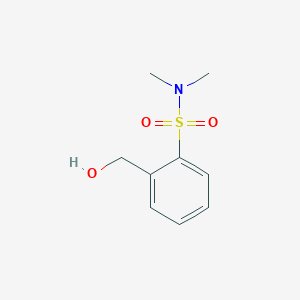

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these is an amine group, which in this case is dimethylated . The hydroxymethyl group attached to the benzene ring could make this compound a potential candidate for further reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by a benzene ring substituted with a sulfonamide group and a hydroxymethyl group. Techniques like ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) could be used to investigate the molecular structure .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the sulfonamide and hydroxymethyl groups. Sulfonamides are known to participate in a variety of reactions, including hydrolysis, displacement, and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

- Application : Tris(2-(hydroxymethyl)phenol) derivatives have been evaluated as indicators for acid-base volumetric titration. These compounds exhibit a moderate-to-sharp color transition near the neutralization point during titrations. Their potential lies in precise acid-base measurements within a narrow pH range .

- Application : Researchers synthesized twelve triphenylmethanol derivatives and one tris(2-(hydroxymethyl)phenol) derivative as carriers for anticancer drugs. These compounds optimize lipophilicity and serve as foundations for drug delivery systems. Their potential lies in targeted drug transport for cancer treatment .

- Application : Immobilized molybdenum complexes and photocatalytic methods have been explored for HMFCA synthesis from HMF using tris(2-(hydroxymethyl)phenol) derivatives. These catalysts achieve high yields and selectivity for FDCA production .

- Application : CoP/Ni2P-NiCoP@NC-600 catalysts, as well as Ni(OH)2-NiOOH/NiFeP heterostructures containing tris(2-(hydroxymethyl)phenol) derivatives, exhibit excellent HMF oxidation activity. They promote the conversion of HMF to FDCA with high yields and efficiency .

- Application : Researchers have used these derivatives to construct complex molecules, such as pharmaceutical intermediates and functional materials. Their hydroxymethyl groups enable diverse chemical transformations .

- Application : Tris(2-(hydroxymethyl)phenol) derivatives can act as chelating agents, binding to metal ions in coordination chemistry. Their unique structure allows for selective metal complexation and potential applications in catalysis or metal extraction .

Acid-Base Indicators

Anticancer Drug Delivery Systems

Selective Oxidation of 5-Hydroxymethylfurfural (HMF)

Electrocatalysis for HMF Oxidation

Organic Synthesis

Chelating Agents

作用機序

Safety and Hazards

将来の方向性

The future research directions would depend on the specific properties and potential applications of this compound. Given the presence of the sulfonamide and hydroxymethyl groups, this compound could potentially be explored for applications in medicinal chemistry or as an intermediate in organic synthesis .

特性

IUPAC Name |

2-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDKCOUCORRGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide](/img/structure/B2496280.png)

![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)

![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)